REACTION_CXSMILES
|
[F:1]F.[F:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[N:5]=1.[F-].[Na+]>ClC(Cl)(Cl)F>[F:10][C:8]1[N:9]=[C:4]([F:3])[N:5]=[C:6]([F:11])[C:7]=1[F:1] |f:2.3|
|
Name
|
fluorine
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC(=N1)F)F
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClC(F)(Cl)Cl
|
Name
|
fluorine
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=NC(=N1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |